(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one

Chiral Pool Synthesis Asymmetric Synthesis Stereochemistry

The compound (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one, widely known as (-)-quinic acid γ-lactone or (-)-quinide, is a chiral, bicyclic gamma-butyrolactone. It is a dehydrated cyclization product of (-)-quinic acid and a key secondary metabolite formed during coffee roasting.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
CAS No. 665-27-0
Cat. No. B1311786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
CAS665-27-0
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(C(C2CC1(C(=O)O2)O)O)O
InChIInChI=1S/C7H10O5/c8-3-1-7(11)2-4(5(3)9)12-6(7)10/h3-5,8-9,11H,1-2H2/t3-,4-,5-,7+/m1/s1
InChIKeyQPJRIFFWEBJVFN-WYWMIBKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Quinic Acid γ-Lactone (CAS 665-27-0) Baseline Characterization for Informed Procurement


The compound (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one, widely known as (-)-quinic acid γ-lactone or (-)-quinide, is a chiral, bicyclic gamma-butyrolactone . It is a dehydrated cyclization product of (-)-quinic acid and a key secondary metabolite formed during coffee roasting [1]. This specific stereoisomer is a valuable chiral pool building block in asymmetric synthesis, serving as an intermediate for complex molecules such as 4-O-(E)-feruloylquinic acid . It is commonly supplied as a research chemical with a typical purity of ≥95% and requires storage under dry, inert conditions at 2-8°C due to its hygroscopic nature .

Why Unspecified Quinic Acid Lactones Cannot Substitute for CAS 665-27-0 in Research and Industrial Applications


Quinic acid lactones are a diverse family of stereoisomers and derivatives. A catalog listed simply as 'quinic acid lactone' may represent a racemic or regioisomeric mixture. The specific (1S,3R,4R,5R) stereochemistry of CAS 665-27-0 is critical for maintaining chiral purity in asymmetric synthesis, as epimerization of quinic acid can produce eight possible isomers and their corresponding lactones [1]. For end-use performance in studies involving taste chemistry or biological targets, substitution with other quinides like 3- or 4-caffeoyl-1,5-quinides is impossible due to the reported 10- to 60-fold differences in their bitter taste recognition thresholds [2]. Only the procurement of the authentic, stereodefined compound ensures reproducible synthesis yields and sensory outcomes.

Quantitative Differentiation Evidence for (-)-Quinic Acid γ-Lactone (CAS 665-27-0) vs. Closest Analogs


Chiral Pool Building Block: Defined (1S,3R,4R,5R)- Configuration vs. Racemic or Epimeric Mixtures

CAS 665-27-0 supplies the (-)-quinic acid γ-lactone as a single, defined stereoisomer for chiral pool syntheses. In contrast, generic or undesignated quinic acid lactone preparations can be mixtures. Heating (-)-quinic acid under acidic conditions yields a complex mixture of six stereoisomeric quinic acids and four γ-quinides, demonstrating the lability of the core without strict control [1]. The use of the specific (1S,3R,4R,5R) isomer ensures absolute stereochemical integrity, which is lost when sourcing unspecified 'quinides'.

Chiral Pool Synthesis Asymmetric Synthesis Stereochemistry

Coffee Chemistry Model: Defined Formation Ratio Relative to Quinic Acid During Roasting

During controlled coffee roasting, the formation dynamic of (-)-quinide is quantitatively distinct from its parent compound, quinic acid. As roasting loss increases, quinide rises proportionally to quinic acid, achieving a steady-state quinide-to-quinic acid ratio of approximately 50% at a 22% roasting loss [1]. This differs from other soluble contents that may continuously increase with extraction yield. The specific ratio serves as a marker for process optimization.

Food Chemistry Coffee Aroma Process Control

Bitter Taste Ligand: Lower Potency vs. Caffeoyl-1,5-Quinides Validates Specificity in Sensory Analysis

(-)-Quinic acid γ-lactone's acetaldehyde adduct (QAL/Acetaldehyde) exhibits bitter taste properties that are functionally distinct from other coffee lactones. Its human bitter taste recognition threshold is 658 µmol/L, which is 2.2- to 13.7-fold higher (i.e., less potently bitter) than thresholds reported for various caffeoyl-1,5-quinide adducts, which range from 48 to 297 µmol/L [1]. This quantitative difference ensures it can be distinguished from other bitter contributors in complex sensory matrices.

Sensory Analysis Taste Receptor Bitter Masking

Synthetic Intermediate Utility: Quantitative High-Yield Lactonization Procedure

A specific protocol for the formation of CAS 665-27-0 from quinic acid reports a quantitative yield of 100% under optimized conditions (toluene-4-sulfonic acid in toluene, heating for 24h) . This contrasts with the formation of related quinic acid derivatives, such as 4,5-epoxy-shikimic acid analogs, where multi-step sequences yield products in reported ranges of 60-85% after purification [1]. This high conversion efficiency makes CAS 665-27-0 an operationally simple and atom-economic intermediate in multi-step syntheses.

Medicinal Chemistry Process Chemistry Synthetic Methodology

High-Value Application Scenarios for (-)-Quinic Acid γ-Lactone (665-27-0)


Chiral Pool Starting Material for the Total Synthesis of (-)-Bactobolin A and Related Antibiotics

As demonstrated in the synthesis of the ribosome-binding antitumor antibiotic (-)-bactobolin A, the five contiguous stereocenters are established using (-)-quinic acid derived building blocks. The use of the pure (1S,3R,4R,5R)-lactone ensures substrate stereocontrol, eliminating the need for costly chiral auxiliary-based separations required if racemic or epimeric mixtures were used [1].

Authentic Analytical Reference Standard for Non-Volatile Bitter Profiling in Coffee and Plant Extracts

The compound serves as a critical reference for the quantification of quinic acid lactones in coffee brews. Its well-characterized content range in commercial blends (2.4–6.4 g/kg) and the specific bitter threshold of its aldehyde adducts (658 µmol/L) are used to calibrate LC-MS/MSMRM methods, distinguishing it from the more potently bitter caffeoylquinides that dominate the overall bitter perception [2].

Stable Isotope-Labeled Substrate for Coffee Roasting Kinetic Modeling

Labeled isotopologues of CAS 665-27-0 are employed to track the formation kinetics of quinic acid lactone during the Maillard reaction in model roasts. The established proportionality to roasting loss (50% of quinic acid at 22% loss) provides a quantifiable marker to optimize roasting times and temperatures for desired flavor profiles, substituting empirical trials with a mechanistic process control model [3].

High-Yield Intermediate for 4-O-(E)-Feruloylquinic Acid Synthesis

Procurement of ultra-pure CAS 665-27-0 enables the efficient synthesis of 4-O-(E)-feruloylquinic acid, a phenolic acid with potential antioxidant and antifungal applications, through its reported 100% yield lactonization pathway. Using the undefined quinic acid lactone mixture would introduce stereoisomer impurities that are difficult to separate after feruloylation, compromising final compound purity .

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